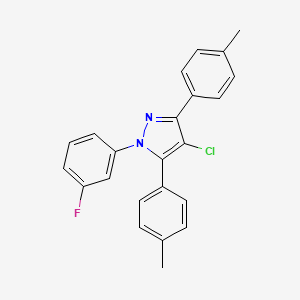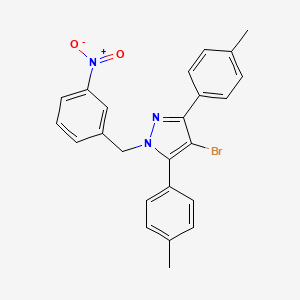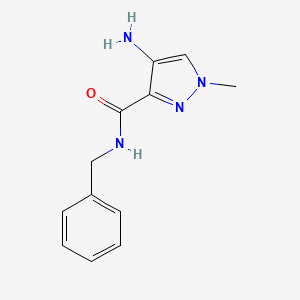![molecular formula C13H10ClNO3 B10920926 1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene CAS No. 832739-96-5](/img/structure/B10920926.png)
1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group attached to a benzene ring, which also bears a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base to form 4-chlorophenylmethyl ether. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Reduction: Tin, hydrochloric acid.
Major Products Formed:
Oxidation: 1-[(4-Chlorophenoxy)methyl]-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[(4-Chlorophenoxy)methyl]-3-aminobenzene.
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
1-[(4-Chlorophenoxy)methyl]-3-nitrobenzene can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with a similar structure but different functional groups.
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A compound with similar chlorophenoxy group but different core structure.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
832739-96-5 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
InChI Key |
YUODSHLYFYULOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10920843.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920850.png)
![1-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10920864.png)

![4-hydroxy-6-methyl-3-{(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoyl}-2H-pyran-2-one](/img/structure/B10920882.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10920888.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10920904.png)
![2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10920911.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920918.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920922.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920927.png)

![methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate](/img/structure/B10920936.png)
